molecular formula C21H24O7 B1159813 Orientanol A CAS No. 190381-82-9

Orientanol A

Cat. No. B1159813
CAS RN: 190381-82-9
InChI Key:
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Description

Orientanol A is a natural product derived from Erythrina arborescens . It’s a chemical compound with immense potential and is gaining attention in scientific research. With its diverse applications, this compound holds promise in drug development, bioengineering, and material science.


Synthesis Analysis

While specific synthesis methods for Orientanol A were not found in the search results, the general approach to synthesizing similar compounds involves retrosynthetic analysis . This process involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis .


Molecular Structure Analysis

Orientanol A has a molecular formula of C21H24O7 and a molecular weight of 388.4 . The chemical name is (6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6,11a-dihydro-1benzofuro[3,2-c]chromene-3,6a-diol .


Physical And Chemical Properties Analysis

Orientanol A appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .

Scientific Research Applications

Source and Isolation

“Orientanol A” is a pterocarpan that can be isolated from the wood of the plant species Erythrina orientalis . This plant is a climbing herb that grows up to 6 m long, and has compound leaves with petioles that are 5–6 cm long .

Other Compounds in Erythrina orientalis

In addition to “Orientanol A”, other compounds such as the pterocarpans “Orientanol B” and “C”, “Folitenol” and “Erythrabyssin II”, the pterocarpene “Erycristagallin” and the prenylated isoflavone “Bidwillol A” can also be isolated from the roots of E. orientalis .

Potential SARS-CoV-2 Inhibitor

Research suggests that flavonoids from the genus Erythrina, which includes “Orientanol A”, may inhibit SARS-CoV-2, targeting 3C-like protease (3CLpro), an enzyme essential in the virus’s growth . This makes “Orientanol A” a potential candidate for COVID-19 drug development .

Molecular Docking and ADMET Evaluation

Virtual screening campaigns and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation suggest that “Orientanol A” and other flavonoids from Erythrina have strong binding energy values . This indicates their potential as 3CLpro inhibitors .

Bioavailability and Excretion

Despite their poor distribution properties, compounds like “Orientanol A” may have a high bioavailability in the body and be excreted from the body through feces .

Molecular Dynamics Simulations

Molecular dynamics simulations support “Orientanol A” as a potential 3CLpro inhibitor candidate .

Mechanism of Action

The mechanism of action for Orientanol A is not explicitly mentioned in the search results. Typically, the mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect .

Safety and Hazards

When handling Orientanol A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

(6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-20(2,24)17(23)9-13-15(26-3)7-6-14-18(13)28-19-12-5-4-11(22)8-16(12)27-10-21(14,19)25/h4-8,17,19,22-25H,9-10H2,1-3H3/t17-,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRMBVPWOVPEPJ-HFSMHLIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](CC1=C(C=CC2=C1O[C@@H]3[C@]2(COC4=C3C=CC(=C4)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orientanol A

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